(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone
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Overview
Description
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(o-tolyl)methanone, also known as MIPT, is a chemical compound that belongs to the class of piperazine derivatives. MIPT has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Scientific Research Applications
Synthesis and Structural Exploration
- A study focused on the synthesis and structural characterization of bioactive heterocycles, providing insights into their antiproliferative activity. Such compounds were evaluated using various spectroscopic techniques and X-ray diffraction studies, highlighting the potential biomedical applications of similar molecules (S. Benaka Prasad et al., 2018).
Antimicrobial and Antifungal Activity
- Research on new pyridine and isoxazole derivatives, including their synthesis, characterization, and evaluation for antibacterial and antifungal activities, suggests that molecules with similar structures could be explored for potential antimicrobial applications (N. Patel et al., 2011); (P. Sanjeeva et al., 2022).
Molecular Interaction and Pharmacophore Models
- A detailed analysis of molecular interactions and pharmacophore models for cannabinoid receptor antagonists provides a framework for understanding how similar compounds might interact with biological targets, offering pathways for drug development (J. Shim et al., 2002).
Bioactivation Pathways
- A study on the novel bioactivation pathway of an isoxazole in human liver microsomes, leading to the formation of a glutathione adduct after isoxazole ring opening, sheds light on metabolic pathways that similar compounds may undergo in biological systems (Jian Yu et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
It’s known that the piperazine ring, a common structural motif in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of the piperazine ring in this compound can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-5-3-4-6-16(13)17(21)20-9-7-19(8-10-20)12-15-11-18-22-14(15)2/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFXZPJECOMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C(ON=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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